Pyrazinuric acid

Physicochemical Properties ADME Prediction Drug Metabolism

Accurate quantification of the complete pyrazinamide (PZA) metabolic profile requires a pure reference standard of the minor glycine conjugate, pyrazinuric acid. Generic substitutes like pyrazinoic acid compromise analytical specificity in HPLC and LC-MS/MS methods. Pyrazinuric acid (CAS 57229-37-5) is the authenticated metabolite standard for method validation, pharmacokinetic studies, and in vitro biotransformation assays. - Enables precise quantification of the PZA glycine conjugation pathway. - Supplied with a comprehensive certificate of analysis ensuring ≥98% purity and structural identity. - Available from BenchChem with batch-specific quality documentation and global shipping.

Molecular Formula C7H7N3O3
Molecular Weight 181.15 g/mol
CAS No. 57229-37-5
Cat. No. B1230604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinuric acid
CAS57229-37-5
SynonymsN-(pyrazinylcarbonyl)glycine
pyrazinuric acid
Molecular FormulaC7H7N3O3
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CN=C(C=N1)C(=O)NCC(=O)O
InChIInChI=1S/C7H7N3O3/c11-6(12)4-10-7(13)5-3-8-1-2-9-5/h1-3H,4H2,(H,10,13)(H,11,12)
InChIKeyVEIDKUXSCXOFHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrazinuric Acid: Key Properties & Sourcing


Pyrazinuric acid (CAS 57229-37-5), also known as N-(pyrazin-2-ylcarbonyl)glycine, is a pyrazine derivative and a minor metabolite of the first-line antitubercular drug pyrazinamide (PZA) [1]. Its molecular formula is C7H7N3O3 with a molecular weight of approximately 181.15 g/mol . As a compound with a defined role in the metabolic pathway of a clinically significant drug, it is utilized as a reference standard in analytical and pharmacokinetic research [2].

Pyrazinuric Acid: Analog Substitution Risks


Generic substitution is not applicable when the research objective is to analyze or quantify a specific metabolite in a well-defined biological pathway. Pyrazinuric acid is a minor but distinct metabolite in the pyrazinamide (PZA) cascade, which also includes pyrazinoic acid (POA) and 5-hydroxypyrazinoic acid (5-OH-POA) [1]. Each of these compounds represents a unique chemical entity with different physicochemical properties and roles in the drug's metabolic and elimination profile. Using an analog like pyrazinoic acid (C5H4N2O2, MW: 124.10 g/mol) would compromise the specificity and validity of any analytical method (e.g., HPLC, LC-MS/MS) designed for the accurate detection and quantification of pyrazinuric acid (C7H7N3O3, MW: 181.15 g/mol) . Therefore, procurement of the exact compound is mandatory for research involving the complete metabolic fingerprint of PZA.

Pyrazinuric Acid: Evidence-Based Differentiators


Physicochemical Profile vs. Pyrazinoic Acid

Pyrazinuric acid exhibits a distinct calculated hydrophilicity profile compared to its major metabolite counterpart, pyrazinoic acid (POA). The presence of the glycinyl moiety significantly alters its partition coefficient, a key determinant of membrane permeability and analytical behavior in reverse-phase chromatography. For pyrazinuric acid, the ACD/LogP is predicted to be -1.14, and ACD/LogD (pH 7.4) is -4.35 . In contrast, pyrazinoic acid is less polar, with experimental LogP values reported around -0.6 [1]. This nearly 4-log unit difference in LogD at physiological pH necessitates different extraction and chromatographic conditions for accurate quantification, making the use of a certified reference standard essential.

Physicochemical Properties ADME Prediction Drug Metabolism

Minor Glycine Conjugate vs. Major Metabolites

Pyrazinuric acid serves a unique and verifiable role as a minor glycine-conjugated metabolite of pyrazinamide (PZA), distinguishing it from the primary deamidated metabolite pyrazinoic acid (POA) and the major oxidative metabolite 5-hydroxypyrazinoic acid (5-OH-POA) [1]. In a pharmacokinetic study in healthy subjects, PZA is rapidly absorbed and metabolized. While POA and 5-OH-POA are the major excretory products, pyrazinuric acid is consistently detected as a distinct, minor component of the metabolic profile [2]. This specific conjugation step represents a different route of elimination compared to the deamination and oxidation pathways.

Metabolic Pathway Analysis Drug Elimination Biomarker Discovery

Structural and Mass Difference vs. Metabolites

The distinct molecular structure of pyrazinuric acid, characterized by a glycine conjugate, results in a molecular weight of 181.15 g/mol and a unique monoisotopic mass of 181.0487 Da . This is significantly larger than pyrazinoic acid (MW 124.10 g/mol) and 5-hydroxypyrazinoic acid (MW 140.10 g/mol) [1]. In mass spectrometry-based detection (e.g., LC-MS/MS), this mass difference is unequivocal and forms the basis for its selective identification and quantification in complex biological matrices. The compound's molecular formula (C7H7N3O3) also differs fundamentally from its analogs.

Analytical Chemistry Mass Spectrometry Reference Standards

Pyrazinuric Acid: Validated Applications


Metabolite Profiling Method Development

Pyrazinuric acid is a critical component in developing and validating bioanalytical methods for the comprehensive profiling of pyrazinamide metabolism. As established in literature, it is one of the four key metabolites (along with pyrazinoic acid, 5-hydroxypyrazinoic acid, and 5-hydroxypyrazinamide) that must be resolved and quantified to accurately assess the drug's pharmacokinetic fate [1]. A pure reference standard of pyrazinuric acid is required to establish method specificity, accuracy, precision, and stability, particularly when using HPLC with cation-exchange or LC-MS/MS techniques [2].

In Vitro Hepatocyte Metabolism

In controlled in vitro settings using liver microsomes or hepatocytes, pyrazinuric acid serves as a specific marker for the activity of glycine N-acyltransferase on pyrazinoic acid. While the primary metabolic route of pyrazinamide is deamidation and oxidation, the formation of pyrazinuric acid represents a distinct conjugative pathway [3]. Its detection and quantification in these systems provide a more complete picture of the compound's biotransformation and can be used to assess enzyme activity or the impact of other drugs on this minor conjugation route.

Clinical Pharmacokinetics & Drug Interactions

In clinical studies evaluating the pharmacokinetics of pyrazinamide, the inclusion of pyrazinuric acid as an analyte allows researchers to monitor a full spectrum of the drug's metabolites. While it is a minor component, changes in the ratio of pyrazinuric acid to major metabolites could potentially serve as a biomarker for altered drug metabolism due to genetic polymorphisms, disease states (e.g., liver impairment), or drug-drug interactions affecting conjugative enzymes [3]. The use of an authenticated standard is essential for reliable longitudinal quantification in patient plasma or urine samples.

Quality Control for Chemical Synthesis

For laboratories involved in the custom synthesis of pyrazine derivatives or producing analytical-grade reference materials, a characterized sample of pyrazinuric acid is necessary for quality control. Its unique spectroscopic and chromatographic signature, defined by its molecular weight of 181.15 g/mol and specific physicochemical properties like LogP -1.14, serves as a benchmark for verifying the identity and purity of newly synthesized batches . This ensures the material meets the required specifications for its intended use as a research chemical or analytical standard.

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